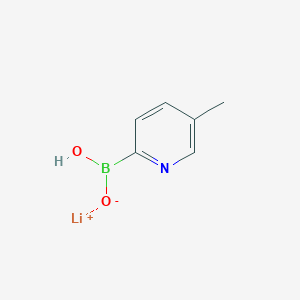![molecular formula C10H8F3N3O2S B1423277 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide CAS No. 1283852-55-0](/img/structure/B1423277.png)
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a sulfonamide group.
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group are known to have importance in the pharmaceutical industry and agrochemicals . They are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It’s known that the trifluoromethyl group in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This group has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can improve drug potency toward certain enzymes by lowering the pk_a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
Compounds with a trifluoromethyl group are known to have diverse biological activities, suggesting they may have a variety of molecular and cellular effects .
Action Environment
It’s known that the product contains volatile organic compounds (voc) which will evaporate easily from all surfaces . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.
Métodos De Preparación
The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The sulfonamide group is introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity
Comparación Con Compuestos Similares
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted compounds, such as:
1-(trifluoromethyl)benzene: A simpler structure with similar lipophilicity but lacking the additional functional groups that confer specific biological activities.
Trifluoromethylpyrazoles: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: A broad class of compounds with diverse applications in medicine and industry, where the presence of the sulfonamide group is a common feature
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the sulfonamide group, which together enhance its chemical stability, reactivity, and potential biological activities.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-6-9(5-15-16)19(14,17)18/h1-6H,(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKJEUKPGQVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


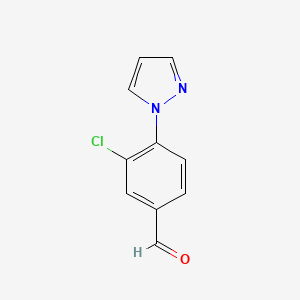
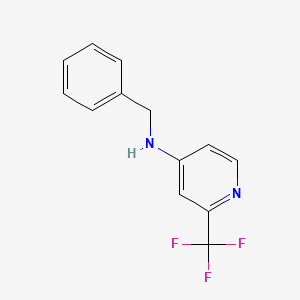
![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
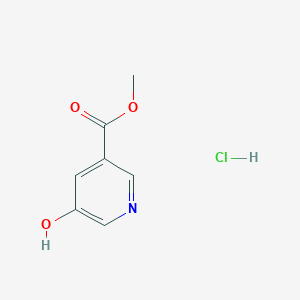
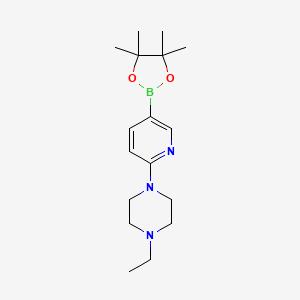
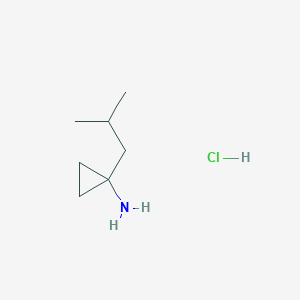
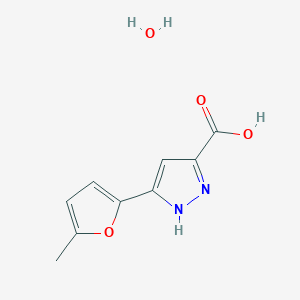
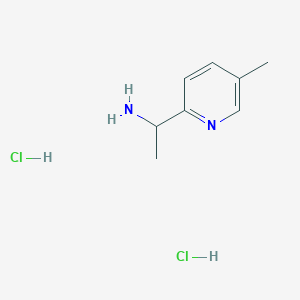
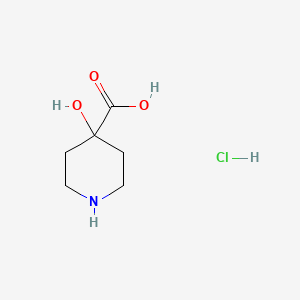
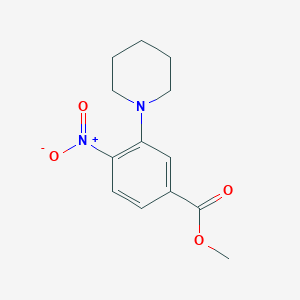
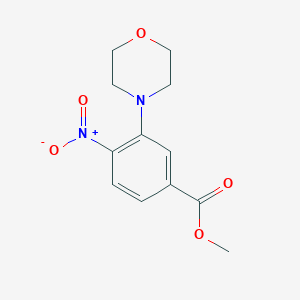
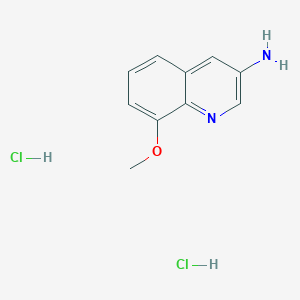
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)
